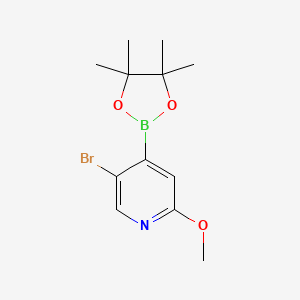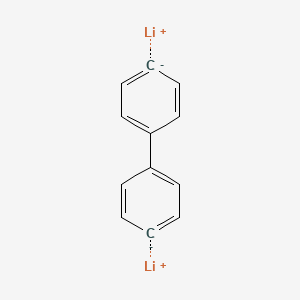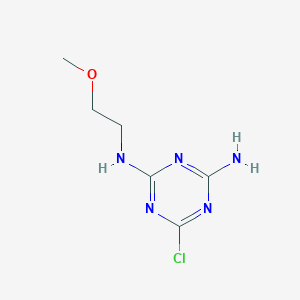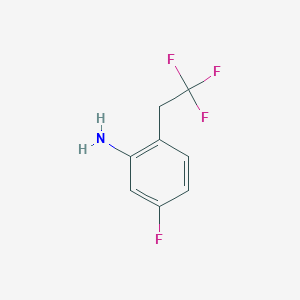
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide is a chemical compound with the molecular formula C12H15NO. It is a member of the class of 1-pyrroline nitrones, which are known for their applications in spin trapping and radical detection. This compound is often used in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide typically involves the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the desired pyrroline N-oxide. The reaction conditions usually include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group to an amine group.
Substitution: The compound can undergo substitution reactions at the phenyl ring or the pyrroline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines. Substitution reactions result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a spin-trapping agent to detect and study free radicals in chemical reactions.
Biology: The compound is employed in the study of oxidative stress and radical-mediated biological processes.
Medicine: It is used in research related to neurodegenerative diseases and other conditions involving oxidative damage.
Industry: The compound finds applications in the development of new materials and chemical processes that involve radical intermediates.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide involves its ability to trap free radicals. The compound reacts with free radicals to form stable adducts, which can then be detected and analyzed using techniques such as electron spin resonance (ESR) spectroscopy. This property makes it a valuable tool for studying radical-mediated processes and oxidative stress in various systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1-pyrroline N-oxide: A closely related compound used for similar spin-trapping applications.
N-tert-Butyl-α-phenylnitrone: Another spin-trapping agent with similar applications in radical detection.
2,2,6,6-Tetramethylpiperidine N-oxide: Used in studies of oxidative stress and radical-mediated processes.
Uniqueness
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide is unique due to its specific structural features, which provide distinct reactivity and stability compared to other spin-trapping agents. Its phenyl group enhances its ability to trap a wider range of radicals, making it a versatile tool in various research applications.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4,4-dimethyl-5-phenyl-6-oxa-3-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C12H13NO/c1-11(2)12(10(14-12)8-13-11)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI-Schlüssel |
GBEHXEVWPZRWEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(C(O2)C=N1)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)

![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)



![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)




![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
